Enhanced Lipophilicity (LogP) of N-Methyl-1-(1-propoxycyclopentyl)methanamine Relative to Its Des-Methyl Primary Amine Analog
N-Methyl-1-(1-propoxycyclopentyl)methanamine exhibits a computed LogP of 1.9452, compared to 1.6845 for the des-methyl analog (1-propoxycyclopentyl)methanamine (CAS 1251254-96-2), representing a ΔLogP of +0.26 . This increased lipophilicity arises from the tertiary N-methyl substitution, which masks one hydrogen-bond donor and increases hydrophobic surface area. In central nervous system (CNS) drug discovery, a LogP in the 1–3 range is considered favorable for passive blood-brain barrier penetration, and the +0.26 shift may translate into measurably higher brain-to-plasma ratios [1].
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.9452 (Leyan computed) |
| Comparator Or Baseline | (1-Propoxycyclopentyl)methanamine, LogP = 1.6845 (Leyan computed) |
| Quantified Difference | ΔLogP = +0.26 (15.5% increase relative to comparator) |
| Conditions | In silico computed LogP; source: Leyan product specification pages |
Why This Matters
A 0.26-unit LogP increase can meaningfully alter tissue distribution and membrane permeability in lead optimization, making N-methyl-1-(1-propoxycyclopentyl)methanamine the preferred scaffold when higher lipophilicity is desired without adding molecular weight.
- [1] Pajouhesh, H.; Lenz, G. R. Medicinal chemical properties of successful central nervous system drugs. NeuroRx 2005, 2 (4), 541–553. (Class-level reference for CNS LogP ranges.) View Source
